(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
CAS No.:
Cat. No.: VC15824411
Molecular Formula: C7H14N2O
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N2O |
|---|---|
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane |
| Standard InChI | InChI=1S/C7H14N2O/c1-9-2-6-4-10-5-7(3-9)8-6/h6-8H,2-5H2,1H3/t6-,7+ |
| Standard InChI Key | OSIZSRFJZJVILD-KNVOCYPGSA-N |
| Isomeric SMILES | CN1C[C@@H]2COC[C@H](C1)N2 |
| Canonical SMILES | CN1CC2COCC(C1)N2 |
Introduction
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique bicyclic structure with both nitrogen and oxygen atoms integrated into its framework. This compound is of particular interest due to its potential applications in medicinal chemistry, primarily because of its ability to interact with biological macromolecules such as enzymes and receptors.
Synthesis Methods
The synthesis of (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane typically involves cyclization reactions. One common synthetic route includes the reaction of suitable amines with epoxides under controlled conditions to yield the desired bicyclic compound. Specific reaction conditions such as temperature and the presence of catalysts are critical to achieving the correct stereochemistry.
Stereochemistry and Biological Activity
The stereochemistry of (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is defined by its specific configuration at the chiral centers, which contributes to its potential biological activities and chemical reactivity. The compound's structural features allow it to bind effectively to biological targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to significant biochemical effects relevant in therapeutic contexts.
Potential Applications
Research indicates that compounds similar to (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane exhibit various biological activities, including potential applications in medicinal chemistry. These activities warrant further investigation to establish the pharmacological potential of the compound.
Comparison with Similar Compounds
Several compounds share structural similarities with (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane, such as 9-methyl-3-oxa-7,9-diazabicyclo[3.3.2]decane and 3,7,9-triazabicyclo[3.3.1]nonane. These compounds highlight the uniqueness of (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane in terms of its specific stereochemistry and potential applications.
| Compound Name | Structure Features | Unique Features |
|---|---|---|
| (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane | Bicyclic with nitrogen and oxygen | Specific stereochemistry |
| 9-methyl-3-oxa-7,9-diazabicyclo[3.3.2]decane | Larger ring size | Different biological activity |
| 3,7,9-triazabicyclo[3.3.1]nonane | Three nitrogen atoms | Different reactivity profile |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume